molecular formula C22H18N2O2 B2376071 N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-27-8

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2376071
CAS No.: 942005-27-8
M. Wt: 342.398
InChI Key: WZJAPQVDUBPPRP-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements The specific structure of this compound includes a furo[3,2-b]pyridine core, which is a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

The synthesis of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a furan derivative. The cyclization is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.

Once the furo[3,2-b]pyridine core is obtained, the next step involves the introduction of the benzyl and phenyl groups. This can be accomplished through a series of substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride. The phenyl group can be introduced through a similar substitution reaction using phenyl chloride.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.

For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The specific molecular targets and pathways involved can be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other furo[3,2-b]pyridine derivatives with different substituents.

    This compound vs. N-benzyl-5-methyl-N-phenylfuro[2,3-b]pyridine-2-carboxamide: The position of the furan ring fusion can significantly affect the compound’s chemical and biological properties.

    This compound vs. N-benzyl-5-methyl-N-phenylfuro[3,2-c]pyridine-2-carboxamide: The position of the substituents on the pyridine ring can influence the compound’s reactivity and interactions with biological targets.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.

Properties

IUPAC Name

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-12-13-20-19(23-16)14-21(26-20)22(25)24(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJAPQVDUBPPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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